molecular formula C16H23N3O2 B250791 N-[4-(4-butanoylpiperazin-1-yl)phenyl]acetamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]acetamide

Katalognummer: B250791
Molekulargewicht: 289.37 g/mol
InChI-Schlüssel: FWAIJPDOBSSCAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-butanoylpiperazin-1-yl)phenyl]acetamide, commonly known as BPPA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound is a piperazine derivative and has been extensively studied for its potential therapeutic applications.

Wirkmechanismus

The exact mechanism of action of BPPA is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. BPPA has also been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
BPPA has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as improve cognitive function in animal models. BPPA has also been shown to have anticonvulsant effects and may be useful in the treatment of epilepsy. Additionally, BPPA has been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of BPPA is its ability to cross the blood-brain barrier, making it a potentially useful compound for the treatment of neurological disorders. Additionally, BPPA has been shown to have low toxicity and is generally well-tolerated in animal models. However, one limitation of BPPA is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on BPPA. One area of interest is the development of more efficient synthesis methods for BPPA, which could improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of BPPA and its potential therapeutic applications. Finally, the development of more water-soluble derivatives of BPPA could improve its potential for use in clinical settings.
Conclusion:
In conclusion, BPPA is a synthetic compound that has shown promising potential for a variety of therapeutic applications. Its ability to cross the blood-brain barrier and low toxicity make it an attractive candidate for the treatment of neurological disorders. However, further research is needed to fully understand the mechanism of action of BPPA and its potential limitations. Overall, BPPA represents an exciting area of research in the field of medicinal chemistry.

Synthesemethoden

The synthesis of BPPA involves the reaction of 4-(4-butanoylpiperazin-1-yl)aniline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds via an acylation process, resulting in the formation of BPPA. The yield of BPPA can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst used.

Wissenschaftliche Forschungsanwendungen

BPPA has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. BPPA has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Additionally, BPPA has been studied for its potential use in cancer therapy due to its ability to inhibit tumor growth.

Eigenschaften

Molekularformel

C16H23N3O2

Molekulargewicht

289.37 g/mol

IUPAC-Name

N-[4-(4-butanoylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C16H23N3O2/c1-3-4-16(21)19-11-9-18(10-12-19)15-7-5-14(6-8-15)17-13(2)20/h5-8H,3-4,9-12H2,1-2H3,(H,17,20)

InChI-Schlüssel

FWAIJPDOBSSCAE-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C

Kanonische SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.